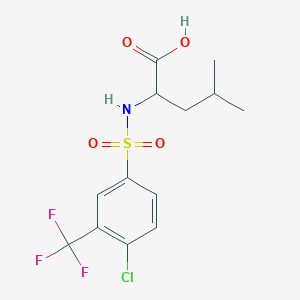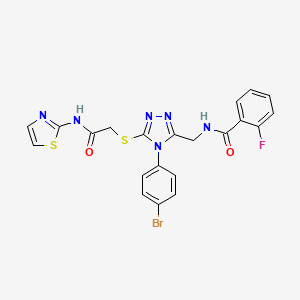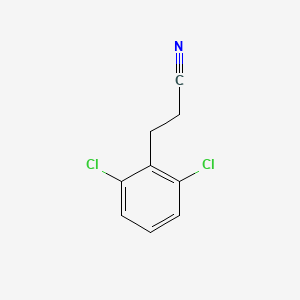
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related trifluoromethylated compounds involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) for forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. CF3SO2Cl reacts under reductive conditions, and its use in enantioselective chlorination has been emphasized in the synthesis of various organic compounds, indicating potential methodologies for synthesizing the compound (Chachignon, Guyon, & Cahard, 2017).
Molecular Structure Analysis
The structural analysis of closely related sulfonamide compounds reveals complex interactions involving the trifluoromethyl group. These interactions are crucial for understanding the molecular geometry and electronic distribution, which are significant for the compound’s reactivity and physical properties. Studies on similar sulfonamide structures suggest that trifluoromethyl groups contribute to the stability and electronic characteristics of these molecules (Kadhim et al., 2022).
Chemical Reactions and Properties
Trifluoromethanesulfonic acid, a related compound, is used in various organic synthesis reactions, such as electrophilic aromatic substitutions, indicating the reactivity of the trifluoromethyl and sulfonyl groups in facilitating bond formation and isomerizations. This reactivity is essential for understanding the chemical behavior of “((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine” (Kazakova & Vasilyev, 2017).
Physical Properties Analysis
The physicochemical properties of perfluorinated compounds, such as solubility, stability, and partitioning behavior, are critical for understanding the physical properties of “((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine.” These properties influence the compound's behavior in biological systems and its potential applications (Rayne & Forest, 2009).
Chemical Properties Analysis
The presence of the sulfonyl and trifluoromethyl groups significantly affects the chemical properties of compounds, including acidity, reactivity, and interactions with biological molecules. Studies on similar structures provide insights into the reactivity patterns, such as electrophilic substitutions and potential biological interactions, relevant to “((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine” (Carta, Scozzafava, & Supuran, 2012).
科学的研究の応用
Creation of Amino Acid Derivatives : Research by Riabchenko et al. (2020) explored the creation of amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, which is structurally related to (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine. This study highlights the potential of such compounds in synthesizing new amino acid derivatives with potential applications in various fields (Riabchenko et al., 2020).
Polycondensation Reactions : A study by Mallakpour et al. (2000) demonstrated the use of N-trimellitylimido-L-leucine in direct polycondensation reactions with aromatic diamines. This process yields poly(amide–imide)s with inherent viscosities and thermal stability, indicating its utility in creating high-performance polymers (Mallakpour et al., 2000).
Development of Fluorinated Polyimides : Research by Yang et al. (2005) involved the synthesis of novel fluorinated polyimides using a trifluoromethyl-substituted diamine monomer. These polyimides exhibited excellent solubility, thermal stability, and mechanical properties, suggesting their potential in advanced material applications (Yang et al., 2005).
Synthesis of Semi-Aromatic Polyimide Films : Zhai et al. (2012) synthesized semi-aromatic polyimide films using meta-substituted aromatic diamines containing trifluoromethyl and sulfonyl groups. These films showed improved optical transparency and good mechanical properties, making them suitable for specific industrial applications (Zhai et al., 2012).
Enantioselective Receptor for Sulfonylamino Acids : A study by Oliva et al. (2004) introduced an enantioselective receptor for sulfonylamino acids, which can be used for the selective extraction of these compounds from solutions. This has implications in enantiomeric separation techniques in pharmaceutical and chemical industries (Oliva et al., 2004).
Peptide Synthesis Using 4-Sulfobenzyl Ester : Bindewald et al. (2009) utilized amino acid 4-sulfobenzyl esters for peptide synthesis. This process significantly increased the hydrophilicity of intermediates, demonstrating the role of such compounds in peptide synthesis (Bindewald et al., 2009).
特性
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJXYANNGCHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)
![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)